molecular formula C19H24N6O B2841033 2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415634-69-2

2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2841033
CAS No.: 2415634-69-2
M. Wt: 352.442
InChI Key: RYWXBMZPTNICFW-UHFFFAOYSA-N
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Description

2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Triazole Moiety: The triazole moiety can be introduced using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of an azide-functionalized intermediate with an alkyne derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core, piperidine ring, or triazole moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition, receptor binding, and signal transduction pathways.

    Materials Science: Due to its structural complexity, the compound may be explored for use in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: The compound can be used in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The triazole moiety and piperidine ring play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methyl-3-phenylquinazolin-4-one, share structural similarities with 2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one.

    Piperidine Derivatives: Compounds containing a piperidine ring, such as piperidine-4-carboxylic acid, exhibit similar chemical properties.

    Triazole Derivatives: Compounds with a triazole moiety, such as 1,2,3-triazole, share similar reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the quinazolinone core, piperidine ring, and triazole moiety in a single molecule provides a unique platform for exploring diverse chemical reactions and biological activities. This combination enhances the compound’s potential as a versatile tool in scientific research and drug development.

Properties

IUPAC Name

2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-15-21-18-5-3-2-4-17(18)19(26)25(15)14-16-6-9-23(10-7-16)12-13-24-11-8-20-22-24/h2-5,8,11,16H,6-7,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWXBMZPTNICFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CCN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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